1,5-Bis(4-hydroxyphenoxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(4-hydroxyphenoxy)pentane is an organic compound with the chemical formula C17H20O4 It is characterized by the presence of two hydroxyphenoxy groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(4-hydroxyphenoxy)pentane can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dibromopentane with 4-hydroxyphenol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(4-hydroxyphenoxy)pentane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(4-hydroxyphenoxy)pentane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,5-Bis(4-hydroxyphenoxy)pentane involves its interaction with various molecular targets. The hydroxyphenoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological and chemical activities. The pathways involved may include oxidative stress modulation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(4-aminophenoxy)pentane: Similar structure but with amino groups instead of hydroxy groups.
1,5-Bis(diphenylphosphino)pentane: Contains diphenylphosphino groups instead of hydroxyphenoxy groups.
Uniqueness
1,5-Bis(4-hydroxyphenoxy)pentane is unique due to its specific combination of hydroxyphenoxy groups and pentane backbone, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
16146-59-1 |
---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
4-[5-(4-hydroxyphenoxy)pentoxy]phenol |
InChI |
InChI=1S/C17H20O4/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11,18-19H,1-3,12-13H2 |
InChI-Schlüssel |
CVFFLNSOIOGOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCCCCCOC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.